![molecular formula C13H16O2S B1427626 1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid CAS No. 1250016-34-2](/img/structure/B1427626.png)
1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid
Overview
Description
Scientific Research Applications
Organic Synthesis
This compound, with its unique molecular structure, plays a crucial role in organic synthesis. It can serve as a building block for synthesizing a variety of complex molecules. Its high reactivity due to the carboxylic acid group allows it to participate in reactions such as esterification, amidation, and coupling reactions, which are fundamental in creating pharmaceuticals, agrochemicals, and other organic materials .
Nanotechnology
In the realm of nanotechnology, 1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid can be used as a surface modifier to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . Its molecular structure can interact with the surface of nanoparticles, providing stability and preventing aggregation, which is essential for the development of nanomaterials with specific properties.
Polymer Chemistry
The carboxylic acid functionality of this compound makes it a valuable monomer or additive in polymer chemistry. It can be polymerized directly or used to modify existing polymers, enhancing their properties such as thermal stability, mechanical strength, and chemical resistance .
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized to synthesize novel drug candidates. Its structural motif is found in many biologically active molecules, and thus it can be a key intermediate in the design and synthesis of new therapeutic agents targeting various diseases .
Agricultural Chemistry
The compound’s potential for creating new agrochemicals is significant. It can be used to synthesize herbicides, pesticides, and fungicides with improved efficacy and reduced environmental impact. Its versatility allows for the exploration of new modes of action against pests and diseases affecting crops .
Environmental Science
In environmental science, this compound could be investigated for its role in bioremediation processes. Its chemical properties might allow it to interact with pollutants, facilitating their breakdown or removal from contaminated sites .
Material Science
Lastly, in material science, the compound can contribute to the development of new materials with specific optical, electrical, or mechanical properties. Its incorporation into materials could lead to advancements in electronics, coatings, and other high-performance materials .
properties
IUPAC Name |
1-(4-methylphenyl)sulfanylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2S/c1-10-4-6-11(7-5-10)16-13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYOENLPZJEDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2(CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



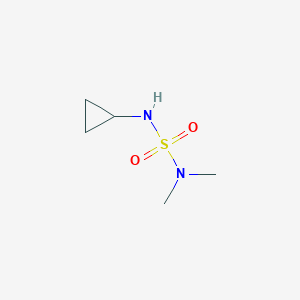
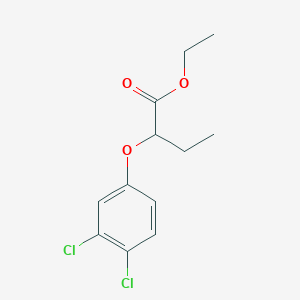


![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)
![Methyl 3-[(3-aminophenyl)sulfanyl]propanoate](/img/structure/B1427550.png)
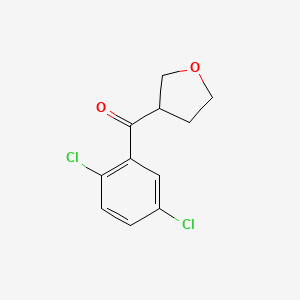
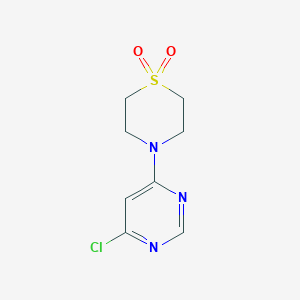

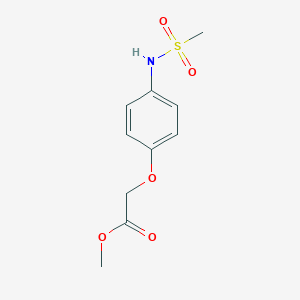
![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)

![N-[(2-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1427565.png)
